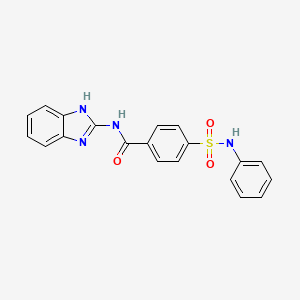![molecular formula C16H18N2O3 B7480900 Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. FMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors. This may result in an increase in dopamine neurotransmission, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been shown to have effects on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone in lab experiments is its potential as a tool for studying dopamine neurotransmission and related disorders such as schizophrenia. However, Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has not been extensively studied and its potential side effects and toxicity are not well understood. Additionally, its synthesis can be complex and requires specialized equipment.
Direcciones Futuras
Future research on Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone could focus on its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The development of more efficient and cost-effective synthesis methods could also facilitate its use in research.
Métodos De Síntesis
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with furan-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of furan-3-carboxylic acid with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then treated with acetic anhydride to yield Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine D2 receptors, which are involved in the regulation of dopamine neurotransmission. Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has also been studied for its potential as an antidepressant and anxiolytic agent, as well as its potential use in the treatment of schizophrenia.
Propiedades
IUPAC Name |
furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-5-3-2-4-14(15)17-7-9-18(10-8-17)16(19)13-6-11-21-12-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZRZCUDRFVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)


![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
